molecular formula C7H10FN B6282729 2-(1-fluorocyclopentyl)acetonitrile CAS No. 1780760-04-4

2-(1-fluorocyclopentyl)acetonitrile

Cat. No. B6282729
CAS RN: 1780760-04-4
M. Wt: 127.2
InChI Key:
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Description

2-(1-fluorocyclopentyl)acetonitrile (FCPAN) is a cyclic nitrile compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. FCPAN is an important intermediate in the synthesis of various compounds, and its structure and properties are of interest to researchers in these areas.

Scientific Research Applications

2-(1-fluorocyclopentyl)acetonitrile has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In particular, it has been used in the synthesis of a variety of compounds, including several drugs and pharmaceuticals. It has also been used as a starting material for the synthesis of a variety of other compounds, including polymers, antibiotics, and antifungals. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain tumor cell lines.

Mechanism of Action

2-(1-fluorocyclopentyl)acetonitrile is thought to exert its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of tumor cells. Specifically, it has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of cell cycle progression. Inhibition of CDK2 activity leads to the arrest of cell cycle progression, resulting in the inhibition of tumor cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to inhibit the growth of certain tumor cell lines, and to have anti-inflammatory and anti-oxidant effects. It has also been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs, and to have a protective effect against oxidative damage.

Advantages and Limitations for Lab Experiments

2-(1-fluorocyclopentyl)acetonitrile is a relatively simple compound to synthesize, and its structure and properties are well-known. This makes it an ideal compound for use in laboratory experiments. However, it is important to note that this compound is a highly reactive compound, and should be handled with caution. In addition, its effects on biological systems are not yet fully understood, and further research is needed to determine its potential uses in medicine.

Future Directions

The potential applications of 2-(1-fluorocyclopentyl)acetonitrile are numerous, and further research is needed to explore its full potential. Potential future directions include the development of new synthetic methods for the production of this compound, the investigation of its effects on other biological systems, and the development of new drugs and pharmaceuticals based on its structure and properties. In addition, further research is needed to determine the biochemical and physiological effects of this compound and to explore its potential use in the treatment of cancer and other diseases.

Synthesis Methods

2-(1-fluorocyclopentyl)acetonitrile can be synthesized by a variety of methods, including the reaction of 1-fluorocyclopentanone with sodium cyanide in the presence of a base such as sodium hydroxide. This reaction produces this compound in a yield of approximately 90%. Other methods of synthesis include the reaction of 1-fluorocyclopentanone with hydrocyanic acid, or the reaction of 1-fluorocyclopentanone and acetonitrile in the presence of a catalyst such as palladium on charcoal.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(1-fluorocyclopentyl)acetonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentene", "Hydrogen fluoride", "Sodium cyanide", "Acetic acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentene is reacted with hydrogen fluoride in the presence of acetic acid to yield 1-fluorocyclopentene.", "Step 2: 1-fluorocyclopentene is reacted with sodium cyanide in the presence of ethanol to yield 1-cyanocyclopentene.", "Step 3: 1-cyanocyclopentene is reacted with sodium hydroxide in methanol to yield 2-(1-cyclopenten-1-yl)acetonitrile.", "Step 4: 2-(1-cyclopenten-1-yl)acetonitrile is reacted with sodium hydroxide and sodium sulfate in methanol to yield 2-(1-fluorocyclopentyl)acetonitrile." ] }

CAS RN

1780760-04-4

Molecular Formula

C7H10FN

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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